
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Descripción general
Descripción
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, also known as 7-Br-IndCl, is an organosulfur compound with a wide range of applications in scientific research. This compound is a derivative of the indazole ring, which is a heterocyclic aromatic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. 7-Br-IndCl is a versatile reagent that has proven to be useful in a variety of synthetic reactions, as well as in the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For example, it has been utilized in the synthesis of 1,2,4-triazole derivatives showing antimicrobial activity and surface activity (El-Sayed, 2006). Additionally, indazole substituted-1,3,4-thiadiazoles derived from similar compounds demonstrated anticonvulsant activity in preclinical models (Harish et al., 2013).
Corrosion Inhibition
Derivatives of indazole, including those related to 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, have been investigated as corrosion inhibitors for metals in acidic environments, showcasing their potential in extending the lifespan of metal components in industrial settings (Babić-Samardžija et al., 2005).
Advanced Material Synthesis
The synthesis of new materials with specific electronic or photonic properties often involves precursors like 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride. For instance, its derivatives have been used to synthesize novel liquid crystalline materials, as indicated by studies on small-angle X-ray scattering of 1-alkyl-3-methylimidazolium salts (Bradley et al., 2002).
Drug Discovery and Development
In the realm of drug discovery, compounds derived from 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride have shown promise as therapeutic agents. Research has demonstrated the synthesis and antiproliferative activity of novel pyrimidine derivatives against selected human cancer cell lines, highlighting the compound's role in developing potential anticancer drugs (Awad et al., 2015).
Chemical Synthesis Methodologies
This compound is also pivotal in developing new synthetic methodologies. For example, its derivatives have facilitated efficient access to 1H-indazoles via copper-catalyzed cross-coupling/cyclization reactions, showcasing the versatility of these compounds in synthesizing complex heterocycles (Tang et al., 2014).
Propiedades
IUPAC Name |
7-bromo-2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOYQKIZJQLFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

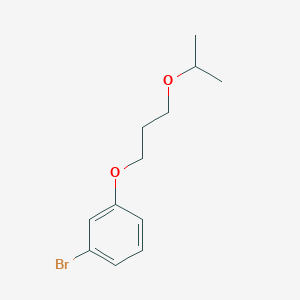
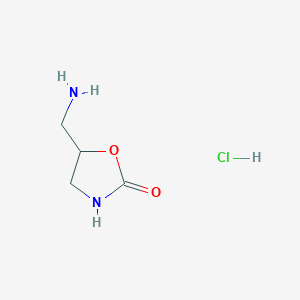
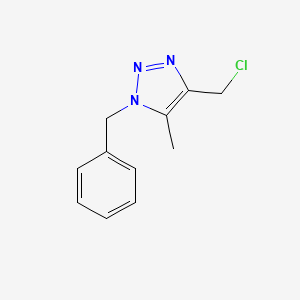
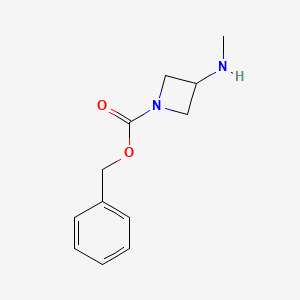
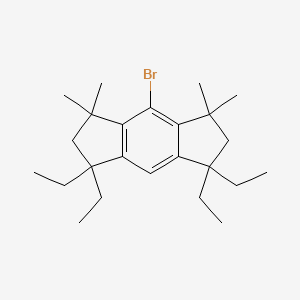

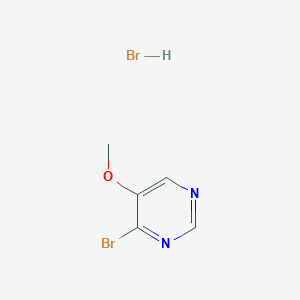
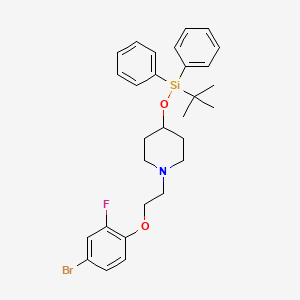
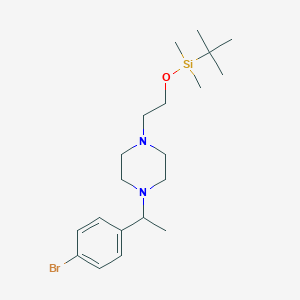
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)